Enhanced Lipophilicity (LogP) Distinguishes 5-Amino-2-(pentyloxy)benzoic acid from 5-Aminosalicylic Acid (5-ASA)
The target compound demonstrates significantly higher lipophilicity compared to its non-alkylated analog, 5-aminosalicylic acid (5-ASA). The calculated LogP for Benzoic acid, 5-amino-2-(pentyloxy)- is approximately 2.66, whereas 5-ASA has a predicted LogP of -1.9 [1]. This difference is a direct consequence of the pentyloxy chain, which introduces substantial hydrophobic character absent in the hydroxyl-bearing analog.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.66 (KOWWIN v1.67 estimate) [1] |
| Comparator Or Baseline | 5-Aminosalicylic Acid (5-ASA); LogP = -1.9 (Predicted) [1] |
| Quantified Difference | ΔLogP ≈ 4.56 units, indicating approximately 36,000-fold higher octanol-water partition coefficient. |
| Conditions | Computational prediction using EPISuite KOWWIN model. |
Why This Matters
Higher LogP predicts increased membrane permeability and potential for passive diffusion across lipid bilayers, which is a critical selection criterion for designing cell-permeable probes or for applications requiring enhanced bioavailability in in vivo models.
- [1] U.S. Environmental Protection Agency. EPISuite: Estimation Programs Interface Suite for Microsoft Windows, v4.11. Calculated data for CAS 13737-91-2 and CAS 89-57-6. View Source
